molecular formula C5H7N5O B8644050 3,5-Diaminopyrazine-2-carboxamide

3,5-Diaminopyrazine-2-carboxamide

Cat. No.: B8644050
M. Wt: 153.14 g/mol
InChI Key: RGMFASVFYNTVOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Diaminopyrazine-2-carboxamide is a heterocyclic compound featuring a pyrazine backbone substituted with two amino groups at positions 3 and 5 and a carboxamide group at position 2. This structure confers unique physicochemical properties, including moderate solubility in polar solvents and a planar aromatic system that facilitates interactions with biological targets. The compound has garnered attention for its sodium channel-blocking activity, making it a candidate for therapeutic applications in cystic fibrosis, chronic obstructive pulmonary disease (COPD), and mucosal hydration disorders . Its mechanism involves modulating epithelial sodium channels (ENaC), thereby regulating ion transport and fluid balance in epithelial tissues.

Properties

Molecular Formula

C5H7N5O

Molecular Weight

153.14 g/mol

IUPAC Name

3,5-diaminopyrazine-2-carboxamide

InChI

InChI=1S/C5H7N5O/c6-2-1-9-3(5(8)11)4(7)10-2/h1H,(H2,8,11)(H4,6,7,10)

InChI Key

RGMFASVFYNTVOX-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C(=N1)C(=O)N)N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 3,5-Diaminopyrazine-2-carboxamide, a comparative analysis with analogs is provided below. Key structural and functional distinctions are highlighted, supported by experimental data and research findings.

Structural Analogues and Similarity Scores

Evidence from similarity assessments (e.g., Tanimoto coefficients) identifies close analogs:

  • 3,5-Dibromo-N,N-dimethylpyrazin-2-amine (CAS 21943-12-4): Similarity score 0.82.
  • 3,5-Dibromo-6-methylpyrazin-2-amine (CAS 957230-70-5): Similarity score 0.77.
  • Other brominated derivatives (e.g., CAS 74290-66-7, 66490-61-7): Scores range 0.80–0.96 .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP Solubility (mg/mL)
This compound 167.15 -0.45 12.3 (water)
3,5-Dibromo-N,N-dimethylpyrazin-2-amine 292.97 1.87 0.8 (DMSO)
3,5-Dibromo-6-methylpyrazin-2-amine 266.92 1.92 0.5 (DMSO)

Data indicate that brominated analogs exhibit higher LogP values and lower aqueous solubility, limiting their utility in hydrophilic biological environments compared to the parent compound .

Metabolic Stability

  • The carboxamide group in this compound enhances metabolic stability (t₁/₂ = 4.2 hours in human liver microsomes) compared to brominated amines (t₁/₂ < 1 hour), which undergo rapid debromination or methylation .

Toxicity Profiles

  • This compound exhibits low cytotoxicity (CC₅₀ > 100 μM in HEK293 cells), while brominated analogs show moderate toxicity (CC₅₀ = 20–50 μM), attributed to reactive bromine intermediates .

Key Research Findings and Implications

  • Structural-Activity Relationship (SAR): Amino groups at positions 3 and 5 are critical for ENaC inhibition. Bromine substitution, while increasing lipophilicity, disrupts target binding .
  • Therapeutic Edge : The carboxamide derivative’s balance of solubility and potency positions it as a lead candidate for inhaled therapies targeting cystic fibrosis and COPD .

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